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Compound of Interest

Compound Name: 4-Bromo-2-nitrobenzoic acid

Cat. No.: B134218 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-2-nitrobenzoic acid (CAS No. 99277-71-1). Due to the limited availability of directly

published spectra for this specific compound, this guide combines available data from suppliers

with predicted values based on analogous compounds and established spectroscopic

principles. Detailed experimental protocols for acquiring such data are also provided.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Bromo-2-nitrobenzoic acid.

Table 1: General Properties

Property Value Source

Molecular Formula C₇H₄BrNO₄ --INVALID-LINK--

Molecular Weight 246.01 g/mol --INVALID-LINK--

Melting Point 165-169 °C --INVALID-LINK--

Appearance Off-white to light brown solid --INVALID-LINK--

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~13.5 Singlet (broad) 1H -COOH

~8.2 Doublet 1H Ar-H

~8.0 Doublet of Doublets 1H Ar-H

~7.9 Doublet 1H Ar-H

Note: Predicted values are based on the analysis of structurally similar compounds and general

principles of NMR spectroscopy. A Certificate of Analysis from MedChemExpress confirms the

¹H NMR spectrum is consistent with the structure.[1]

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment

~165 C=O

~148 C-NO₂

~138 C-Br

~135 Ar-C

~132 Ar-C

~125 Ar-C

~122 Ar-C

Note: Predicted values are based on the analysis of structurally similar compounds and general

principles of NMR spectroscopy.

Table 4: Predicted Key IR Absorptions (KBr Pellet)
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Wavenumber (cm⁻¹) Description

3300-2500 (broad) O-H stretch (Carboxylic Acid)

~1700 C=O stretch (Carboxylic Acid)

~1530 and ~1350
N-O asymmetric and symmetric stretch (Nitro

group)

~1300 C-O stretch

~850 C-Br stretch

Note: Predicted values are based on typical absorption ranges for the functional groups

present in the molecule.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Interpretation

245/247
[M]⁺ molecular ion peak (presence of Br

isotopes)

228/230 [M-OH]⁺

200/202 [M-COOH]⁺

154/156 [M-COOH-NO₂]⁺

Note: Predicted fragmentation patterns are based on the principles of mass spectrometry for

aromatic carboxylic acids.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
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Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2-nitrobenzoic acid in

0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is

crucial to avoid large solvent signals in the ¹H NMR spectrum.

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a

broadband probe.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Set the spectral width to cover the range of approximately -2 to 16 ppm.

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50

ppm).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the range of approximately 0 to 200 ppm.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

The chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

Sample Preparation:
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Thoroughly grind a small amount (1-2 mg) of 4-Bromo-2-nitrobenzoic acid with

approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and

pestle until a fine, homogeneous powder is obtained.

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Obtain a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the solid sample directly into the ion

source via a direct insertion probe.

Instrumentation: Employ a mass spectrometer equipped with an electron ionization source.

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70

eV).

Data Acquisition:

Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound

(e.g., m/z 50-300).

The resulting mass spectrum will show the molecular ion peak and various fragment ions.

Workflow and Data Interpretation
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The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-
Bromo-2-nitrobenzoic acid.
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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